2-Hydroxynicotinic acid

Descripción general

Descripción

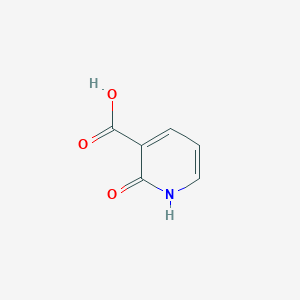

2-Hydroxynicotinic acid (2-HNA, C₆H₅NO₃) is a derivative of nicotinic acid (vitamin B3) featuring an additional hydroxyl group at the 2-position of the pyridine ring. In the solid state, 2-HNA predominantly exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketonic oxygen . This tautomerization significantly influences its chemical reactivity and physical properties. Four polymorphs of 2-HNA have been identified, with Form I being the most thermodynamically stable .

2-HNA exhibits diverse applications, including roles as a hypoglycemic agent, inhibitor of nicotinamide phosphoribosyltransferase (NAPRT), and a ligand for metal-organic frameworks (MOFs) . Its ability to form hydrogen bonds and chelate metal ions underpins its utility in coordination chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxynicotinic acid can be synthesized through various methods. One common method involves the reaction of 2-fluoronicotinic acid with hydrochloric acid under reflux conditions . Another method includes the reaction of 2-chloronicotinic acid with 4-bromo-2,6-difluoroaniline in acetic acid at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale bromination using sodium bromide and commercial bleach solution to yield 5-bromo-2-hydroxynicotinic acid . This method is preferred due to its safety and efficiency.

Análisis De Reacciones Químicas

Tautomerism and Polymorphism

In the solid state, 2-HNA exists predominantly as its 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid tautomer. Four polymorphs (I–IV) have been identified, with distinct hydrogen-bonding networks affecting reactivity:

-

Form I : Most thermally stable (up to 260°C).

-

Form II : Converts to Form I upon heating.

-

Forms III/IV : Metastable, transforming to Form II under thermal stress .

Polymorph formation is influenced by acidic additives, which alter crystallization pathways .

Kinetics in Solvent-Mediated Reactions

2-HNA reacts with diazodiphenylmethane (DDM) in alcohols, displaying solvent-dependent kinetics. Rate constants correlate with solvent electrophilicity (β) and dipolarity/polarizability (π*) :

| Solvent | Rate Constant (dm³mol⁻¹min⁻¹) |

|---|---|

| Methanol | 0.85 |

| Ethanol | 0.72 |

| 1-Propanol | 0.61 |

| 2-Propanol | 0.53 |

Key Observations :

-

Reactivity exceeds ortho-substituted benzoic acids due to electron-withdrawing pyridine nitrogen.

-

Hydrogen bonding between the hydroxyl and carboxyl groups stabilizes intermediates, reducing solvent sensitivity compared to benzoic acids .

Biological Interactions

2-HNA acts as a competitive inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme in the NAD biosynthesis pathway. Co-treatment with NAMPT inhibitor FK866 synergistically depletes NAD levels in cancer cells, showing IC₅₀ values <10 μM in NAPRT-proficient models .

Functional Group Transformations

a. Esterification

Reaction with sodium methoxide in methanol produces methyl 2-hydroxynicotinate (82% yield) .

b. Sulfonate Formation

Condensation with ethylsulfonate precursors in acetonitrile yields sulfonated derivatives (89% by HPLC) .

Aplicaciones Científicas De Investigación

Cancer Therapy

Recent studies have highlighted the role of 2-HNA as a potent inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme involved in NAD+ biosynthesis through the Preiss–Handler pathway. This pathway is crucial for cancer cell metabolism, making NAPRT a viable target for cancer treatment.

Case Studies

- A study demonstrated that combining 2-HNA with NAMPT inhibitors like FK866 resulted in significant apoptosis in ovarian and pancreatic cancer cells that were resistant to NAMPT inhibition alone .

- Table 1 summarizes the effects of 2-HNA on various cancer cell lines:

| Cell Line | Response to 2-HNA | Combination Treatment |

|---|---|---|

| Ovarian Cancer | Sensitization to FK866 | Effective apoptosis observed |

| Pancreatic Cancer | Enhanced cell death | Synergistic effect with NAMPT inhibitors |

| Gastric Cancer (EMT subtype) | Increased susceptibility | Notable reduction in viability |

Biochemical Pathways

2-HNA plays a significant role in biochemical pathways related to NAD+ metabolism. Its inhibition of NAPRT can lead to alterations in cellular redox states and metabolic processes.

Biochemical Properties

- Tautomerization : In solid-state, 2-HNA exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), which influences its solubility and reactivity.

- Thermal Stability : The thermal behaviors of its polymorphs indicate varying stability under heat, which can affect its application in drug formulations.

Chemical Synthesis Applications

Due to its unique structure, 2-HNA serves as an important precursor in the synthesis of other pharmacologically active compounds.

Synthetic Applications

- Substituted Pyridine Derivatives : 2-HNA can undergo oxidation and reduction reactions to yield various substituted pyridine derivatives, which are valuable in medicinal chemistry.

- Complex Formation : Research has shown that 2-HNA forms complexes with metals like aluminum(III), which can be utilized in materials science and catalysis .

Table 2: Chemical Reactions Involving 2-HNA

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Oxo compounds |

| Reduction | Sodium borohydride | Hydroxyl derivatives |

| Substitution | Alkyl halides | Substituted pyridine derivatives |

Mecanismo De Acción

2-Hydroxynicotinic acid exerts its effects primarily through inhibition of nicotinic acid phosphoribosyltransferase, an enzyme involved in the NAD synthesis pathway. By inhibiting this enzyme, it depletes NAD levels in cells, which is particularly effective in targeting cancer cells that rely on this pathway for survival .

Comparación Con Compuestos Similares

Structural and Tautomeric Differences

- 2-HNA vs. 6-Hydroxynicotinic Acid (6-HNA): While both isomers share the hydroxypyridine-carboxylic acid backbone, their hydroxyl group positions lead to distinct tautomeric behaviors. 2-HNA favors the keto tautomer (2-ODHPCA), whereas 6-HNA retains its enolic form, enhancing its solubility in polar solvents . This difference impacts their chemical reactivity; for example, 2-HNA resists oxidation due to its keto form, necessitating alternative synthetic routes for derivatives, unlike 6-HNA .

Comparison with 3-Hydroxypicolinic Acid:

3-Hydroxypicolinic acid forms stable zinc complexes (e.g., trans-diaqua-bis-(3-hydroxypicolinato)zinc(II)) with distinct coordination geometries compared to 2-HNA, which exhibits N,O-chelation modes .

Solubility and Solvent Interactions

A linear solvation energy relationship (LSER) study revealed that 6-HNA correlates well with solvent polarity parameters (π*), hydrogen-bond acidity (α), and basicity (β), whereas 2-HNA deviates due to its unique hydrogen-bonding network and keto-enol tautomerism . Both compounds are insoluble in nonpolar solvents but dissolve in select polar aprotic solvents like DMSO and DMF .

Table 1: Key Properties of 2-HNA and Selected Analogues

Actividad Biológica

2-Hydroxynicotinic acid (2-HNA), a derivative of nicotinic acid, has garnered attention in recent years due to its diverse biological activities, particularly in cancer research and as a potential therapeutic agent. This article explores the chemical properties, biological mechanisms, and research findings related to 2-HNA, highlighting its significance in various biological contexts.

- Molecular Formula : CHNO

- Molecular Weight : 139.11 g/mol

- CAS Number : 609-71-2

- Appearance : White to light yellow powder

- Solubility : Soluble in water and ethanol; exhibits weak acidity with a pKa indicating its behavior as a carboxylic acid.

2-HNA functions primarily as an inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme involved in NAD biosynthesis via the Preiss–Handler pathway. By inhibiting NAPRT, 2-HNA disrupts the production of NAD, which is crucial for cellular metabolism and survival, particularly in cancer cells that rely on this pathway for growth.

Anticancer Properties

Recent studies have demonstrated that 2-HNA can sensitize certain cancer cells to other therapeutic agents. For instance, it has been shown to enhance the efficacy of nicotinamide adenine dinucleotide (NAD)-producing enzyme inhibitors like NAMPT in NAPRT-expressing cancer cells. This synergistic effect is particularly notable in ovarian and pancreatic cancers, where resistance to single-agent therapies is common.

Key Findings :

- Inhibition of NAPRT : 2-HNA acts as a potent inhibitor of NAPRT, leading to decreased NAD levels in cancer cells, thereby promoting apoptosis (programmed cell death) .

- Synergistic Effects : When combined with NAMPT inhibitors such as FK866, 2-HNA significantly increases cell death in resistant cancer cell lines .

Other Biological Activities

In addition to its role in cancer therapy, 2-HNA has been explored for its potential anti-inflammatory and antioxidant properties. It has been implicated in various metabolic pathways and may contribute to the modulation of oxidative stress within cells.

Case Studies

Several studies have documented the effects of 2-HNA on different cell types:

- Ovarian Cancer Cells : A study demonstrated that 2-HNA treatment led to increased sensitivity of ovarian cancer cells to NAMPT inhibitors, suggesting its potential use in combination therapies .

- Pancreatic Cancer Models : Research indicated that pancreatic cancer cells expressing NAPRT showed enhanced vulnerability when treated with 2-HNA alongside NAMPT inhibitors, highlighting its role in overcoming therapeutic resistance .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 139.11 g/mol |

| Solubility | Water & Ethanol |

| CAS Number | 609-71-2 |

| Anticancer Activity | NAPRT inhibition |

| Synergistic Agents | NAMPT inhibitors |

Q & A

Q. Basic: What are the key considerations for synthesizing 2-hydroxynicotinic acid, and how do tautomeric forms influence reaction pathways?

Methodological Answer:

Synthesis of 2-HNA often requires addressing its tautomeric equilibrium. The compound predominantly exists as the keto tautomer in the solid state, which can reduce reactivity in oxidation reactions . For example, direct oxidation of 2-HNA using conventional oxidants (e.g., KMnO₄) may fail due to the stability of the keto form . To circumvent this, researchers have adopted alternative routes, such as starting with 2-chloronicotinic acid. This precursor undergoes oxidation to an N-oxide intermediate (42% yield), followed by hydrolysis with aqueous KOH to yield 2-HNA in 92% yield . Confirming the tautomeric form via FT-IR (to detect N–H and C=O stretches) or single-crystal X-ray diffraction (to resolve hydrogen-bonding networks) is critical for reproducibility .

Q. Basic: What analytical techniques are essential for characterizing 2-HNA and resolving structural ambiguities?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves hydrogen-bonding patterns (e.g., O(1)–H···O(3) = 1.75 Å) and confirms tautomeric form .

- FT-IR spectroscopy : Identifies characteristic stretches (N–H at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset ~250°C) .

- Potentiometric titrations : Quantifies protonation constants (logK₁ = 4.2 for carboxylic acid, logK₂ = 8.9 for hydroxyl group) to predict binding behavior in chelation studies .

Q. Advanced: How can researchers address contradictions in reported biological activities of 2-HNA, such as its role in NAD+ biosynthesis inhibition?

Methodological Answer:

Discrepancies arise from differences in cellular NAD+ salvage pathways. 2-HNA competes with nicotinic acid (NA) for incorporation into NAD+ but requires nicotinate phosphoribosyltransferase (NAPRT) activity. In NAPRT-deficient cancer cells (e.g., HGC27), 2-HNA shows minimal cytotoxicity, whereas NAPRT-proficient cells (e.g., COLO320-HSR) exhibit reduced viability (IC₅₀ = 12 µM) due to NAD+ depletion . Researchers should:

Validate NAPRT expression via qPCR or immunoblotting.

Use CellTiter-Glo assays to measure NAD+-dependent cell viability under varying 2-HNA concentrations (0–100 µM) .

Cross-reference with structural analogs (e.g., 3-hydroxypicolinic acid) to isolate structure-activity relationships .

Q. Basic: What safety protocols are critical when handling 2-HNA in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk of irritation R36/37/38) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust formation).

- Spill management : Neutralize spills with sodium bicarbonate, collect residue in sealed containers, and dispose via hazardous waste protocols .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Q. Advanced: How does 2-HNA function as a molecularly imprinted polymer (MIP) template, and what optimization strategies improve selectivity?

Methodological Answer:

2-HNA’s hydroxyl and carboxyl groups enable hydrogen-bonding interactions with functional monomers (e.g., methacrylic acid) during MIP synthesis. For detecting patulin (mycotoxin), 2-HNA-based MIPs on silica gel showed superior selectivity (imprinting factor = 3.8) compared to 6-hydroxynicotinic acid due to steric compatibility . Optimization steps include:

Screening alternative templates (e.g., 6-HNA, coumaric acid) via HyperChem simulations.

Adjusting monomer:template ratios (e.g., 4:1) to minimize non-specific binding.

Validating with HPLC-MS to quantify binding capacity (Qmax = 28 mg/g) .

Q. Basic: What are the applications of 2-HNA in electrochemical sensing, and how is its electrochemiluminescence (ECL) behavior optimized?

Methodological Answer:

2-HNA exhibits ECL emission at −1.6 V (vs. Ag/AgCl) in the presence of K₂S₂O₈ as a co-reactant. The mechanism involves:

Reduction of S₂O₈²⁻ to SO₄·⁻ radicals.

Electron transfer between 2-HNA and SO₄·⁻, generating excited-state 2-HNA* .

Optimization strategies:

- Buffer composition : 0.5 M borate buffer (pH 8.5) maximizes ECL intensity.

- Potential sweep rate : 0.3 V/s balances signal stability and sensitivity .

Applications include detecting phloxine B via ECL resonance energy transfer (LOD = 0.1 nM) .

Q. Advanced: How can researchers reconcile discrepancies in the androgenic response of plants treated with 2-HNA versus cold pretreatment?

Methodological Answer:

In wheat microspore cultures, cold pretreatment (4°C, 21 days) induced higher embryo formation (45%) compared to 2-HNA (32°C, 2 days; 12% embryos), likely due to differential stress signaling . To resolve this:

Compare transcriptomic profiles (RNA-seq) of cold- vs. 2-HNA-treated samples to identify pathways (e.g., ROS scavenging, auxin biosynthesis).

Titrate 2-HNA concentrations (0.1–1 mM) and exposure times (24–72 hrs) to minimize cytotoxicity (e.g., albinism in regenerated plants) .

Supplement with Ficoll (30 g/L) to enhance embryo maturation in gelled media .

Propiedades

IUPAC Name |

2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYQJQVBUVAELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209735 | |

| Record name | 2-Hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxynicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

609-71-2 | |

| Record name | 2-Hydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxynicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 609-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-2-oxonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYNICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMQ68Q9BA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxynicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.